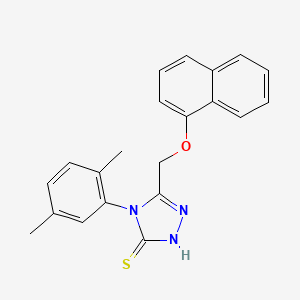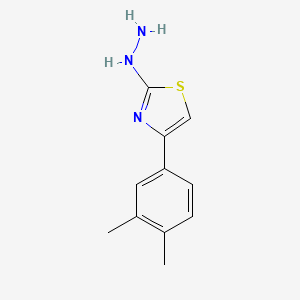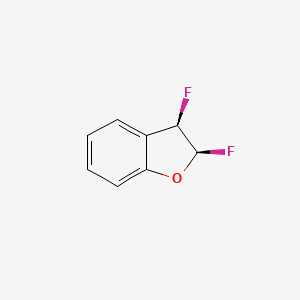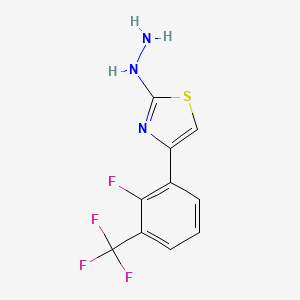
4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole is a synthetic organic compound that features a thiazole ring substituted with a hydrazinyl group and a phenyl ring bearing fluoro and trifluoromethyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the thiazole derivative with hydrazine hydrate under reflux conditions.
Substitution on the Phenyl Ring: The fluoro and trifluoromethyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate fluorinating and trifluoromethylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo further substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving hydrazinyl or thiazole-containing compounds.
作用機序
The mechanism of action of 4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The hydrazinyl group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modulate biological activity.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)phenyl isothiocyanate: This compound also contains a trifluoromethyl group and a phenyl ring but differs in the presence of an isothiocyanate group instead of a thiazole ring.
2-Fluoro-3-(trifluoromethyl)phenylboronic acid: This compound shares the fluoro and trifluoromethyl substituents on the phenyl ring but has a boronic acid group instead of a thiazole ring.
Uniqueness
4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole is unique due to the combination of its thiazole ring, hydrazinyl group, and fluoro and trifluoromethyl substituents. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above.
特性
CAS番号 |
886504-96-7 |
|---|---|
分子式 |
C10H7F4N3S |
分子量 |
277.24 g/mol |
IUPAC名 |
[4-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C10H7F4N3S/c11-8-5(7-4-18-9(16-7)17-15)2-1-3-6(8)10(12,13)14/h1-4H,15H2,(H,16,17) |
InChIキー |
OVHRPVSIBUDXSB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CSC(=N2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




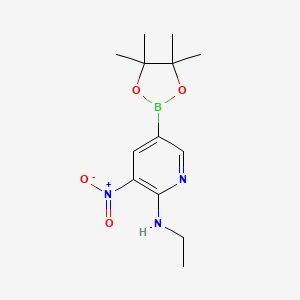
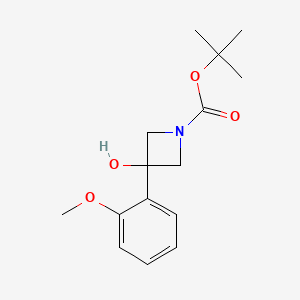

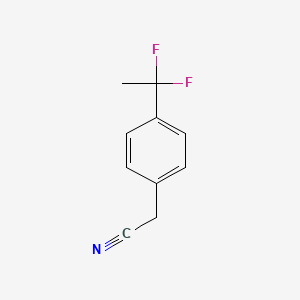
![(1R,5S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11768473.png)
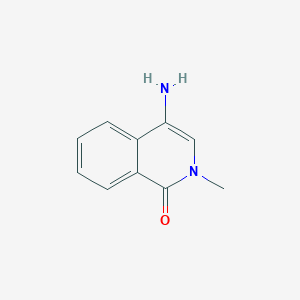
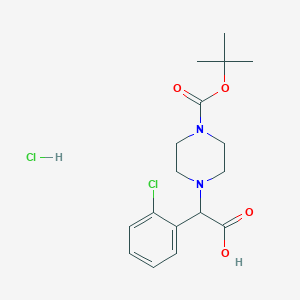
![[cis-3-Fluorocyclopentyl]methanamine](/img/structure/B11768501.png)
